molecular formula C17H15ClN2O2 B4735181 4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide

4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide

Cat. No. B4735181
M. Wt: 314.8 g/mol
InChI Key: WWHCHRRCYCZPBI-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide, also known as DHBNH, is a chemical compound with potential applications in scientific research. DHBNH is a hydrazide derivative that has been shown to possess anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects
4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide inhibits the production of cytokines, including interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide has also been shown to induce apoptosis in cancer cells, including breast cancer cells and leukemia cells. In vivo studies have demonstrated that 4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide reduces inflammation in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide has been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in experiments. However, 4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. 4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide may also have limited solubility in certain solvents, which could affect its bioavailability.

Future Directions

There are several future directions for research on 4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide. One area of research could focus on the development of new anti-inflammatory and anti-cancer drugs based on the structure of 4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide. Researchers could also investigate the mechanism of action of 4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide in more detail to better understand its effects on inflammation and cancer. Additionally, future studies could explore the potential use of 4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide in other disease models, such as neurodegenerative diseases or infectious diseases. Overall, 4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide has the potential to be a valuable tool in scientific research and drug development.

Scientific Research Applications

4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. 4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide has been studied for its ability to inhibit the production of cytokines, which are involved in the inflammatory response. 4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These properties make 4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide a promising compound for the development of new anti-inflammatory and anti-cancer drugs.

properties

IUPAC Name

4-chloro-N-[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c18-12-8-9-14(16(21)10-12)17(22)20-19-15-7-3-5-11-4-1-2-6-13(11)15/h1-2,4,6,8-10,21H,3,5,7H2,(H,20,22)/b19-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHCHRRCYCZPBI-XDJHFCHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=NNC(=O)C3=C(C=C(C=C3)Cl)O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2/C(=N/NC(=O)C3=C(C=C(C=C3)Cl)O)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide
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4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide
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4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide
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4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide
Reactant of Route 5
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4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide
Reactant of Route 6
4-chloro-N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxybenzohydrazide

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